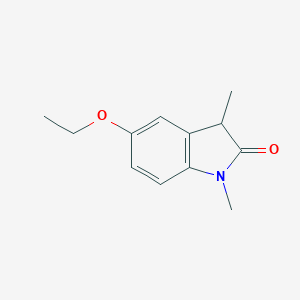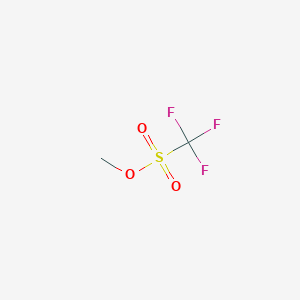
Pregna-1,4-diene-3,20-dione, 21-((bromoacetyl)oxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11beta,16alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregna-1,4-diene-3,20-dione, 21-((bromoacetyl)oxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11beta,16alpha)-, commonly known as Budesonide, is a synthetic corticosteroid used to treat various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
Mécanisme D'action
Budesonide works by binding to glucocorticoid receptors, which are present in almost every cell in the body. This binding activates the receptor, which then enters the nucleus of the cell and regulates gene expression, resulting in the suppression of inflammatory cytokines and the inhibition of immune cell activation. Budesonide also has local anti-inflammatory effects due to its high affinity for lung and intestinal tissues.
Biochemical and Physiological Effects:
Budesonide has been shown to have a variety of biochemical and physiological effects. It reduces the production of inflammatory cytokines such as IL-1, IL-6, and TNF-α, and inhibits the activation of immune cells such as T cells, B cells, and macrophages. Budesonide also increases the production of anti-inflammatory cytokines such as IL-10 and TGF-β, which further suppresses inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Budesonide has several advantages for lab experiments. It has a high potency and specificity for glucocorticoid receptors, making it an effective tool for studying the role of these receptors in inflammation. Budesonide is also available in a variety of formulations, including inhalers, nebulizers, and oral tablets, allowing for easy administration in animal models. However, Budesonide also has limitations, including its potential to cause systemic side effects such as adrenal suppression and osteoporosis with long-term use.
Orientations Futures
There are several future directions for the research on Budesonide. One direction is to investigate its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and psoriasis. Another direction is to develop new formulations of Budesonide that can target specific tissues, such as the lung or intestine, to minimize systemic side effects. Additionally, research could focus on identifying new targets for Budesonide that could enhance its anti-inflammatory effects and reduce its limitations.
Conclusion:
In conclusion, Budesonide is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of inflammatory diseases such as asthma, Pregna-1,4-diene-3,20-dione, 21-((bromoacetyl)oxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11beta,16alpha)-, and IBD, and has potential for use in other inflammatory conditions. Budesonide has a well-defined mechanism of action and several biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations that need to be considered. Future research directions include investigating new targets for Budesonide and developing new formulations to minimize systemic side effects.
Méthodes De Synthèse
Budesonide is synthesized by the reaction of 16α,17α-acetonide-9α-fluoro-11β-hydroxy-pregna-1,4-diene-3,20-dione with bromoacetyl bromide in the presence of a base. The resulting product is then purified by recrystallization to obtain Budesonide in its pure form.
Applications De Recherche Scientifique
Budesonide is widely used in scientific research to investigate its efficacy in the treatment of various inflammatory diseases. It has been shown to have potent anti-inflammatory and immunosuppressive properties, making it an effective treatment for asthma, Pregna-1,4-diene-3,20-dione, 21-((bromoacetyl)oxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11beta,16alpha)-, and IBD. Budesonide has also been studied for its potential use in the treatment of other inflammatory conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Propriétés
Numéro CAS |
1764-73-4 |
|---|---|
Formule moléculaire |
C24H30BrFO6 |
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-bromoacetate |
InChI |
InChI=1S/C24H30BrFO6/c1-13-8-17-16-5-4-14-9-15(27)6-7-21(14,2)23(16,26)18(28)10-22(17,3)24(13,31)19(29)12-32-20(30)11-25/h6-7,9,13,16-18,28,31H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18+,21+,22+,23+,24+/m1/s1 |
Clé InChI |
FXNNNORODUZNGH-LVYMPEDWSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CBr)O)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CBr)O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CBr)O)C)O)F)C |
Synonymes |
dexamethasone 21-bromoacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
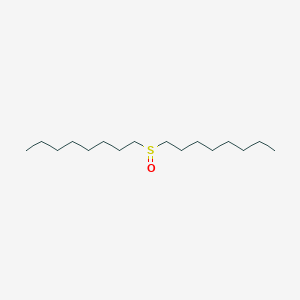
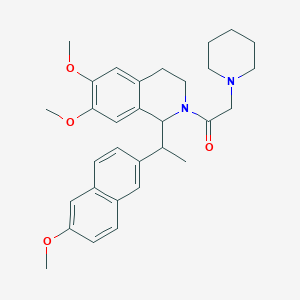
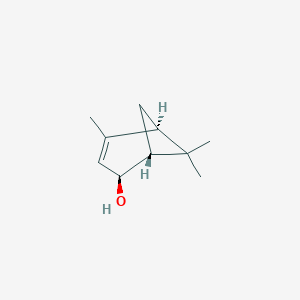
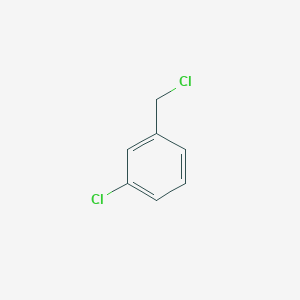


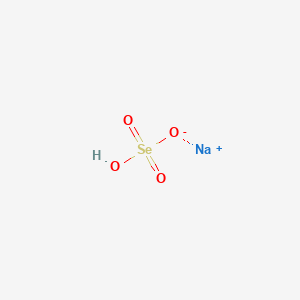
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
